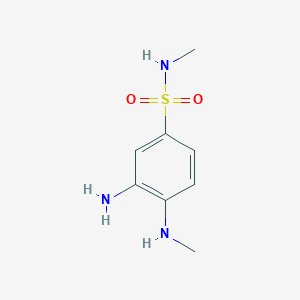

3-Amino-n-methyl-4-(methylamino)benzenesulfonamide

描述

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves multiple steps, including slow evaporation solution growth techniques, and is characterized by detailed spectral analysis (FT-IR, NMR, UV-Vis) and X-ray single crystal techniques. Such methodologies are pivotal for the high-quality crystal growth of these compounds, ensuring precise structural characterization (Ceylan et al., 2015).

Molecular Structure Analysis

Detailed molecular structure analyses employ Density Functional Theory (DFT) calculations, revealing optimized geometric parameters, such as bond lengths and angles, vibrational frequencies, and NMR chemical shifts. These computational methods are crucial for understanding the electronic and structural attributes of sulfonamide compounds, allowing for a comparison between theoretical and experimental values (Ceylan et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, leading to the formation of novel structures with distinct properties. For instance, the N-alkylation of aminobenzenesulfonamides with alcohols demonstrates a general strategy for synthesizing amino-(N-alkyl)benzenesulfonamides, showcasing the compound's versatility in chemical transformations (Lu et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as their crystalline structure and spectroscopic characteristics, are meticulously analyzed using X-ray diffraction and various spectroscopic methods. This analysis provides insights into the compound's stability, conformation, and intermolecular interactions (Ceylan et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications of sulfonamide compounds, are explored through synthetic chemistry and computational studies. These investigations reveal the compound's ability to form diverse chemical structures and its applications in various fields, such as materials science and medicinal chemistry (Lu et al., 2015).

科研应用

Photodynamic Therapy Application

- Application : Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups show promising properties as photosensitizers in photodynamic therapy, particularly for cancer treatment. They exhibit high singlet oxygen quantum yield, good fluorescence, and appropriate photodegradation quantum yield, which are vital for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Pharmaceutical Drugs

- Application : Sulfamethoxazole polymers, synthesized from benzenesulfonamide derivatives, have demonstrated significant antimicrobial activity. This activity depends on the functional groups in the structure, and small structural changes in sulfamethoxazole can result in enhanced pharmacological effects (Thamizharasi, Vasantha, & Reddy, 2002).

Photodegradation Studies

- Application : The study of photodegradation of sulfamethoxazole, a compound structurally related to 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide, revealed insights into its photolability and the formation of various photoproducts in acidic aqueous solutions. This research is significant for understanding the environmental impact and decomposition pathways of related compounds (Zhou & Moore, 1994).

Antibacterial Agents

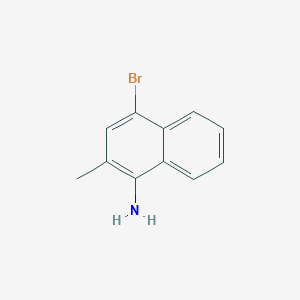

- Application : N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been synthesized and demonstrated potent antibacterial activity against various bacterial strains. These compounds have also shown moderate to weak enzyme inhibitory effects, indicating their potential as antibacterial agents (Abbasi et al., 2015).

Anticancer Activity

- Application : Novel benzenesulfonamide derivatives have been evaluated for their anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines. Some compounds in this series showed marked anticancer activity, indicating the potential of benzenesulfonamide derivatives in developing new anticancer treatments (Karakuş et al., 2018).

Antimicrobial Activity and Docking Study

- Application : A series of benzenesulfonamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The compounds showed interesting antimicrobial activity, with some being more potent than reference drugs. Molecular modeling provided insights into their binding interactions, contributing to the understanding of their antimicrobial mechanisms (Ghorab et al., 2017).

Enzyme Inhibition and Molecular Docking

- Application : Schiff bases derived from benzenesulfonamides were synthesized and evaluated for their effects on enzyme activities. These compounds showed inhibition of enzymes like cholesterol esterase and tyrosinase, with molecular docking studies aiding in understanding their binding interactions. This research provides a basis for developing enzyme inhibitors for various therapeutic applications (Alyar et al., 2019).

Phospholipase A2 Inhibitors

- Application : A series of benzenesulfonamides were prepared and evaluated as inhibitors of membrane-bound phospholipase A2. These compounds showed potent inhibitory effects, with potential therapeutic applications in reducing the size of myocardial infarction (Oinuma et al., 1991).

Safety And Hazards

性质

IUPAC Name |

3-amino-N-methyl-4-(methylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-10-8-4-3-6(5-7(8)9)14(12,13)11-2/h3-5,10-11H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCVJYVFYUNMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)S(=O)(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297986 | |

| Record name | 3-amino-n-methyl-4-(methylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-n-methyl-4-(methylamino)benzenesulfonamide | |

CAS RN |

66315-14-8 | |

| Record name | NSC119949 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-n-methyl-4-(methylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

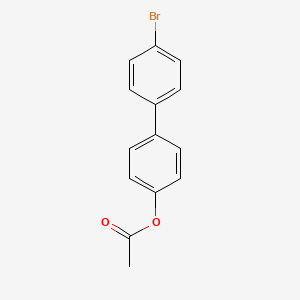

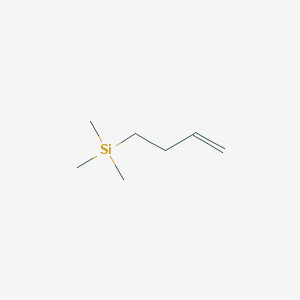

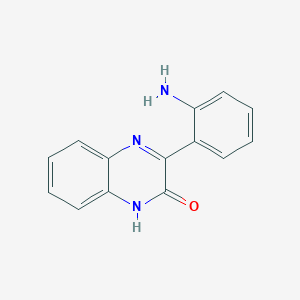

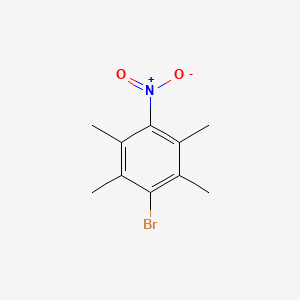

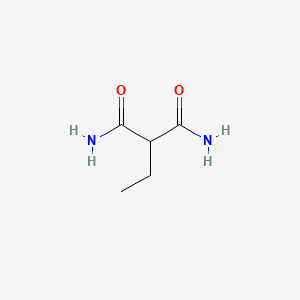

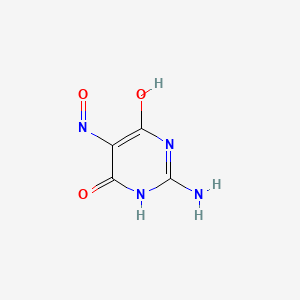

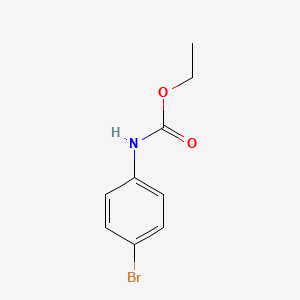

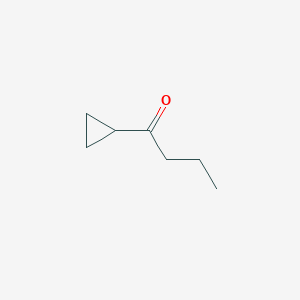

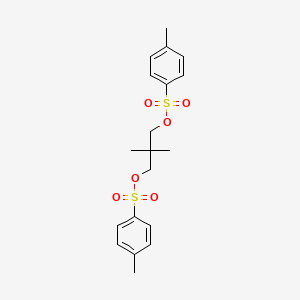

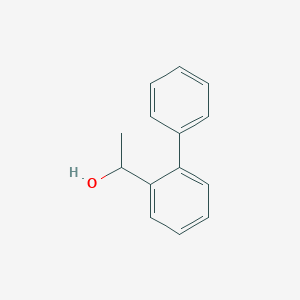

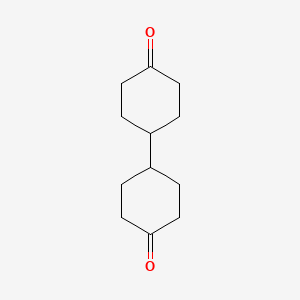

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。